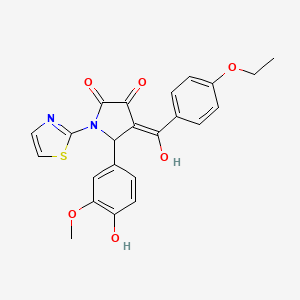![molecular formula C10H11ClN4OS B11634228 3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 3-chloro-4-methoxybenzyl group and a sulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Preparation of 3-chloro-4-methoxybenzyl chloride: This can be achieved by reacting 3-chloro-4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 3-chloro-4-methoxybenzyl sulfanyl intermediate: The 3-chloro-4-methoxybenzyl chloride is then reacted with sodium sulfide (Na₂S) to form the corresponding sulfanyl intermediate.
Cyclization to form the triazole ring: The sulfanyl intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of both a triazole ring and a sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H11ClN4OS |
|---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H11ClN4OS/c1-16-9-3-2-7(4-8(9)11)5-17-10-14-13-6-15(10)12/h2-4,6H,5,12H2,1H3 |
InChI Key |
JXASMDXZRAIFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=CN2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)
![(6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11634161.png)

![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634166.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)




![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)
![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)
